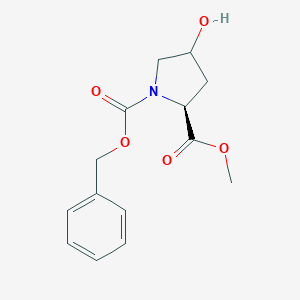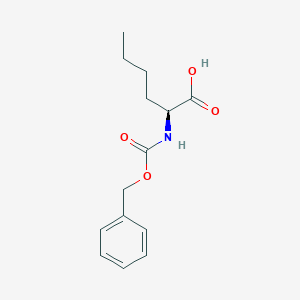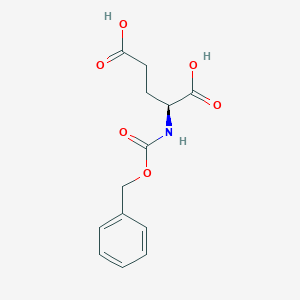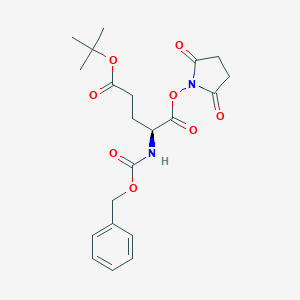
Z-HYP-OMe
Descripción general
Descripción
Z-HYP-OMe, also known as N-Cbz-L-4-Hydroxyproline methyl ester, is a biochemical reagent . It has the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It is used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of Z-HYP-OMe is represented by the formula C14H17NO5 . The IUPAC name for Z-HYP-OMe is 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Z-HYP-OMe is a light yellowish liquid . It has a molecular weight of 279.29 g/mol . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
- Z-HYP-OMe has been studied for its role in peptide self-assembly. Researchers have observed that when Aib (α-aminoisobutyric acid) is positioned at the second position in a tetrapeptide sequence (Boc-Xx(1)-Aib(2)-Yy(3)-Zz(4)-OMe), it adopts an overlapping double-turn structure. This arrangement allows it to self-assemble in a head-to-tail fashion, forming supramolecular helical assemblies via intermolecular hydrogen bonds .
Peptide Self-Assembly and Supramolecular Helices
Mecanismo De Acción
Target of Action
Z-HYP-OMe is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds
Pharmacokinetics
Z-HYP-OMe is a viscous liquid that is colorless to light yellow . It is soluble in DMSO
Action Environment
It is known that the compound is stable at room temperature and has a specific storage temperature depending on its form
Propiedades
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAGQHUUDRPOI-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-HYP-OMe | |
CAS RN |
64187-48-0 | |
| Record name | 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64187-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Z-HYP-OMe a good acceptor molecule in transglycosylation reactions catalyzed by enzymes found in Achatina achatina digestive juice?
A1: Research has shown that the digestive juice of the giant African snail, Achatina achatina, is a rich source of various glycosidases, including β-galactosidase and α-fucosidase. [, ] These enzymes are capable of catalyzing not only hydrolysis reactions but also transglycosylation reactions, which involve the transfer of a glycosyl unit to an acceptor molecule other than water. [, ] Z-HYP-OMe (N-carbobenzyloxy-hydroxyproline methyl ester) possesses a hydroxyl group, making it a suitable acceptor for the transfer of glycosyl units. Studies have demonstrated that Z-HYP-OMe exhibits significant acceptor efficiency with the β-galactosidase activity present in the snail digestive juice, leading to the formation of β-galactosyl-(Z-HYP-OMe) derivatives. [, ] Notably, the yield of galactosyl-(Z-HYP-OMe) reached 28%, highlighting the effectiveness of Z-HYP-OMe as an acceptor molecule in this specific enzymatic reaction. []
Q2: How does the specificity of the glycosidases in Achatina achatina digestive juice influence the use of Z-HYP-OMe in transglycosylation reactions?
A2: The digestive juice of Achatina achatina contains a diverse array of glycosidases with varying specificities. [] For instance, research has identified two α-fucosidases with broad substrate specificity and an acidic β-galactosidase with strict specificity towards β-galactosides. [] This difference in specificity significantly influences the outcome of transglycosylation reactions using Z-HYP-OMe as an acceptor. While the broad specificity of the α-fucosidases might enable them to utilize Z-HYP-OMe to some extent, the strict specificity of the β-galactosidase suggests that it would only efficiently catalyze the transfer of galactosyl units to Z-HYP-OMe, leading to the formation of the specific product, β-galactosyl-(Z-HYP-OMe). [] Therefore, understanding the specificities of the different glycosidases within the Achatina achatina digestive juice is crucial for predicting the outcome and efficiency of transglycosylation reactions involving Z-HYP-OMe.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














